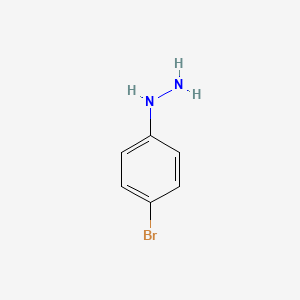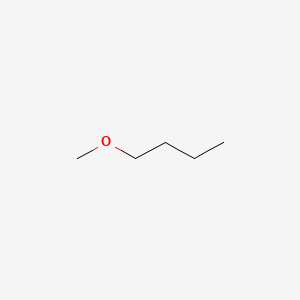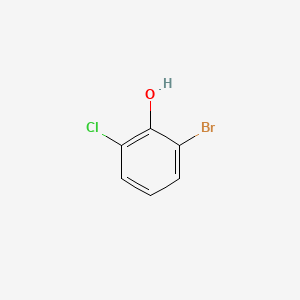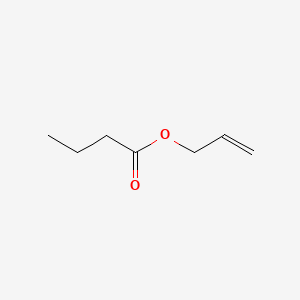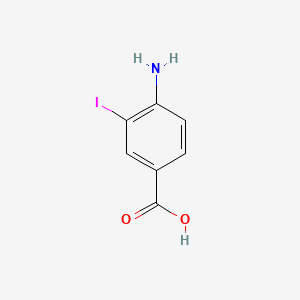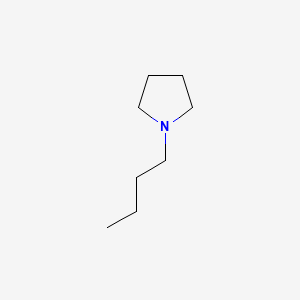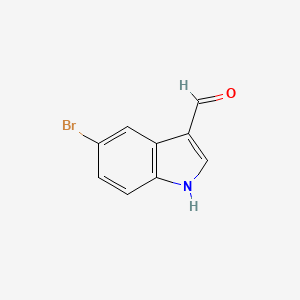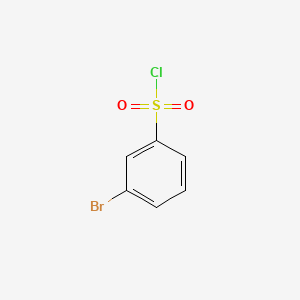
3-ブロモベンゼンスルホニルクロリド
概要
説明
3-Bromobenzenesulfonyl chloride (3-BBSC) is a chemical compound used in a variety of scientific research applications. It is a halogenated aryl sulfonyl chloride that is used to synthesize various compounds and has been widely used in the synthesis of pharmaceuticals and other compounds. 3-BBSC is also used in the production of biochemicals and in the synthesis of proteins.
科学的研究の応用
N-スルホニルアントラニル酸誘導体の合成
3-ブロモベンゼンスルホニルクロリド: は、N-スルホニルアントラニル酸誘導体の合成に使用されます 。これらの誘導体は、様々な染料、顔料、および医薬品化合物の製造における重要な中間体です。スルホニルクロリド基は活性化剤として働き、複雑な有機構造の形成につながるさらなる化学反応を促進します。
HIVプロテアーゼ阻害剤の開発
この化合物は、ヒト免疫不全ウイルス(HIV)プロテアーゼに対する強力なP1′ベンゼンスルホニルアザシクリックウレア阻害剤の創製において重要な役割を果たします 。これらの阻害剤は、HIVウイルスの成熟に不可欠なプロテアーゼ酵素をブロックするように設計されており、感染の進行を阻止します。
ブロモフェニル置換フランの調製
研究者は、3-ブロモベンゼンスルホニルクロリドを使用して、2-(3-ブロモフェニル)-5-n-ブチルフランおよび類似の化合物を調製します 。これらのフラン誘導体は、その半導体特性により有機エレクトロニクスにおいて潜在的な用途があり、有機発光ダイオード(OLED)や太陽電池での使用に適しています。
ブロモフェニル置換チオフェンの合成
この化合物は、3-ブロモ-4-(3-ブロモフェニル)チオフェンの合成にも関与しています 。チオフェンは、医薬品業界および電子デバイスにおける導電性ポリマーの構成要素として、用途を持つヘテロ環式化合物のクラスです。
ビス-ブロモフェニル置換ピロールの製造
3-ブロモベンゼンスルホニルクロリド: は、2,5-ビス(3-ブロモフェニル)-1-メチルピロールの製造に使用されます 。ピロールは、抗炎症剤から抗癌剤まで、用途を持つ医薬品化学において重要です。
Safety and Hazards
3-Bromobenzenesulfonyl chloride is classified as a skin corrosive and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Relevant Papers Unfortunately, the search results do not provide specific papers related to 3-Bromobenzenesulfonyl chloride .
作用機序
Target of Action
3-Bromobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It primarily targets proteins and other biological molecules with nucleophilic functional groups, such as amines and alcohols, in the body. These targets play a crucial role in various biochemical processes.
Mode of Action
The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl group (SO2Cl) of 3-Bromobenzenesulfonyl chloride reacts with the nucleophilic functional groups of target molecules, leading to the formation of sulfonamides or sulfonate esters . This reaction results in the modification of the target molecules, which can alter their function.
Biochemical Pathways
The sulfonylation of target molecules by 3-Bromobenzenesulfonyl chloride can affect various biochemical pathways. For instance, it has been reported that the compound participates in the synthesis of N-sulfonylanthranilic acid derivatives . These derivatives can inhibit certain enzymes, thereby affecting the corresponding biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 3-Bromobenzenesulfonyl chloride’s action depend on the specific targets and pathways it affects. For example, the formation of N-sulfonylanthranilic acid derivatives can lead to the inhibition of certain enzymes, potentially affecting cellular processes regulated by these enzymes .
生化学分析
Biochemical Properties
3-Bromobenzenesulfonyl chloride plays a significant role in biochemical reactions, primarily as a reagent for the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. For instance, it can react with hydroxyl groups on proteins to form sulfonate esters, thereby modifying the protein’s function and activity . Additionally, 3-Bromobenzenesulfonyl chloride is used in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .
Cellular Effects
The effects of 3-Bromobenzenesulfonyl chloride on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, the sulfonylation of proteins can alter cell signaling pathways, gene expression, and cellular metabolism . These modifications can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromobenzenesulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. It acts as a sulfonylating agent, reacting with nucleophilic groups such as hydroxyl, amino, and thiol groups on proteins and enzymes . This reaction results in the formation of stable sulfonate esters or sulfonamides, which can inhibit or activate enzyme activity and alter gene expression . The compound’s ability to modify specific amino acid residues in proteins makes it a valuable tool for studying protein function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromobenzenesulfonyl chloride can change over time due to its stability and degradation properties. The compound is moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, exposure to moisture can lead to hydrolysis and degradation, reducing its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of 3-Bromobenzenesulfonyl chloride vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity .
Metabolic Pathways
3-Bromobenzenesulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound can undergo hydrolysis to form sulfonic acids, which are further metabolized by cellular enzymes . These metabolic processes can affect the compound’s activity and stability, influencing its overall impact on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, 3-Bromobenzenesulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and partition coefficient .
Subcellular Localization
The subcellular localization of 3-Bromobenzenesulfonyl chloride is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can modify proteins involved in key cellular processes. Understanding the subcellular localization of 3-Bromobenzenesulfonyl chloride is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-bromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGOLCXVWIYXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183287 | |
| Record name | m-Bromobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-24-0 | |
| Record name | m-Bromobenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Bromobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-bromobenzenesulfonyl chloride in the synthesis described in the paper?
A1: 3-Bromobenzenesulfonyl chloride acts as an electrophilic coupling partner in a palladium-catalyzed direct arylation reaction. [] This reaction allows for the introduction of a substituted benzene ring onto a benzene-1,3-disulfonyl dichloride core or other similar molecules. The bromine atom serves as a handle for the palladium catalyst, enabling the formation of a carbon-carbon bond between the two aromatic rings. This process is crucial for constructing diverse 1,3-diheteroarylbenzene derivatives.
Q2: What are the advantages of using this particular synthetic approach compared to other methods?
A2: This palladium-catalyzed direct arylation offers several benefits:
- Efficiency: It allows for the formation of the desired 1,3-diheteroarylbenzenes in fewer steps compared to traditional methods, which can involve multi-step sequences and harsh reaction conditions. []
- Versatility: The methodology can accommodate a range of different heteroaryl groups, increasing the diversity of compounds that can be synthesized. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


